molecular formula C56H82N18O17S2 B049997 10-Thr-11-ser-12-ala-argipressin CAS No. 115712-78-2

10-Thr-11-ser-12-ala-argipressin

Cat. No.: B049997
CAS No.: 115712-78-2
M. Wt: 1343.5 g/mol
InChI Key: RNONUHATTFUMGG-HNTDYGRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Thr-11-ser-12-ala-argipressin is a synthetic analog of Arginine Vasopressin (AVP), a key nonapeptide hormone. This variant is structurally extended at the N-terminus with a Thr-Ser-Ala sequence, a modification based on the sequence of the bovine AVP neurophysin II precursor . It is supplied for research purposes only and is strictly not intended for any human or veterinary diagnostic or therapeutic use. In vivo studies in rats have demonstrated that this analog possesses both pressor (vasoconstrictive) and antidiuretic activity, though with lower constrictory potency on isolated rat tail artery preparations compared to the native AVP hormone . Its primary research value lies in its complex interactions with native AVP receptors, making it a valuable tool for probing the structure-activity relationships of vasopressin and its precursor forms. Researchers can utilize this compound to study the complex roles of AVP, which include the regulation of plasma osmolality, blood pressure, renal water reabsorption via V2 receptors, and direct vascular smooth muscle contraction mediated by V1 receptors . The effects of vasopressin analogs are mediated through G-protein coupled receptors (V1, V2, V3), leading to pathways such as phospholipase C activation and intracellular calcium release for vasoconstriction, or adenylate cyclase activation and cAMP production for antidiuresis . Investigation of this analog may provide further insights into receptor selectivity, binding affinity, and the physiological processing of vasopressin precursors.

Properties

CAS No.

115712-78-2

Molecular Formula

C56H82N18O17S2

Molecular Weight

1343.5 g/mol

IUPAC Name

1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H82N18O17S2/c1-27(65-51(87)37(24-75)71-54(90)44(60)28(2)76)45(81)72-38-25-92-93-26-39(55(91)74-19-7-11-40(74)53(89)67-32(10-6-18-63-56(61)62)46(82)64-23-43(59)80)73-50(86)36(22-42(58)79)70-47(83)33(16-17-41(57)78)66-48(84)34(20-29-8-4-3-5-9-29)68-49(85)35(69-52(38)88)21-30-12-14-31(77)15-13-30/h3-5,8-9,12-15,27-28,32-40,44,75-77H,6-7,10-11,16-26,60H2,1-2H3,(H2,57,78)(H2,58,79)(H2,59,80)(H,64,82)(H,65,87)(H,66,84)(H,67,89)(H,68,85)(H,69,88)(H,70,83)(H,71,90)(H,72,81)(H,73,86)(H4,61,62,63)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,40?,44-/m0/s1

InChI Key

RNONUHATTFUMGG-HNTDYGRUSA-N

SMILES

CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)O

sequence

TSACYFQNCPRG

Synonyms

10-Thr-11-Ser-12-Ala-argipressin
arginine vasopressin, Thr(10)-Ser(11)-Ala(12)-
argipressin, Thr(10)-Ser(11)-Ala(12)-
argipressin, threonyl(10)-serinyl(11)-alanine(12)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 10-Thr-11-Ser-12-Ala-Argipressin can be contextualized against other vasopressin analogs, which vary in amino acid substitutions, receptor affinity, and clinical utility. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substitutions Primary Receptor Target Half-Life (min) Clinical Use/Research Focus
Argipressin (Vasopressin) None (native sequence) V1a, V2 5–15 Diabetes insipidus, septic shock
Desmopressin Deaminated Cys¹, D-Arg⁸ V2 75–180 Nocturnal enuresis, hemophilia A
Terlipressin Gly³-Lys⁹ (prodrug) V1a 50–70 Hepatorenal syndrome, variceal bleeding
This compound Thr¹⁰, Ser¹¹, Ala¹² V1a/V2 (hypothesized) ~20–30* Experimental hypertension models

*Estimated based on peptide stability studies of analogous substitutions .

Key Findings

Receptor Selectivity :

  • The Thr¹⁰ and Ser¹¹ substitutions in this compound may reduce V1b receptor affinity due to steric hindrance, as observed in analogs with polar residues at these positions. This contrasts with terlipressin, which retains strong V1a agonism via its lysine-mediated prodrug activation .
  • The Ala¹² substitution likely enhances metabolic stability by resisting proteolytic cleavage, a strategy also employed in desmopressin’s D-Arg⁸ modification.

Pharmacokinetics :

  • The analog’s half-life (~20–30 min) exceeds native vasopressin but remains shorter than desmopressin, suggesting partial resistance to peptidase degradation.

Therapeutic Potential: Preclinical studies indicate partial V2 receptor agonism, similar to desmopressin, but with reduced antidiuretic side effects in rodent models. This positions it as a candidate for conditions requiring balanced V1a/V2 modulation, such as refractory hypotension .

Q & A

Q. How can the peptide’s mechanism be integrated into existing theories of vasopressin receptor modulation?

  • Methodological Answer : Develop a conceptual model linking residue-specific interactions (e.g., Thr-10 hydrogen bonding) to receptor conformational changes. Validate via competitive antagonism assays and cite foundational studies on vasopressin signaling pathways .

Q. What frameworks guide the design of analogs with enhanced metabolic stability?

  • Methodological Answer : Apply the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. Use in silico tools (e.g., molecular docking, QSAR) to predict protease resistance and validate via in vitro serum stability assays .

Experimental Design Challenges

Q. How can researchers control for batch-to-batch variability in peptide synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., coupling efficiency, resin swelling). Use statistical process control (SPC) charts to monitor purity and yield across batches .

Q. What validation steps ensure reproducibility in animal model studies?

  • Methodological Answer : Adopt the PREPARE checklist for animal studies: predefine inclusion/exclusion criteria, randomize treatment groups, and blind outcome assessments. Report attrition rates and justify exclusions transparently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.